Cerevisterol
Overview
Description
Cerevisterol is a sterol molecule, a subcategory of steroids, primarily found in fungi such as Saccharomyces cerevisiae. Sterols are key components of fungal cell membranes and play crucial roles in their structure and function (Daum et al., 1998).
Synthesis Analysis
The synthesis of sterols like Cerevisterol in Saccharomyces cerevisiae involves complex biochemical pathways. Key enzymes catalyze various steps in ergosterol biosynthesis, which is closely related to Cerevisterol's synthesis (Bhattacharya et al., 2018). Ergosterol synthesis can be divided into three stages: mevalonate, farnesyl pyrophosphate, and ergosterol biosynthesis (Hú et al., 2017).
Molecular Structure Analysis
Cerevisterol's structure is characterized by specific features crucial for its function. The structure of sterols like Cerevisterol significantly impacts their ability to support cell growth and influence the cell membrane's properties (Nes et al., 1978).
Chemical Reactions and Properties
Cerevisterol undergoes various chemical reactions, primarily associated with ergosterol biosynthesis and modification. Sterol molecules undergo processes like reduction, isomerization, and methylation as part of their biosynthesis (Jarman et al., 1975).
Physical Properties Analysis
The physical properties of sterols like Cerevisterol influence the rigidity and permeability of fungal cell membranes. The membrane order and the presence of sterols determine the structural integrity of the membrane (Abe & Hiraki, 2009).
Chemical Properties Analysis
Cerevisterol's chemical properties, like other sterols, play a significant role in the yeast's response to environmental stressors and drug susceptibility. Changes in sterol composition can affect cell processes like ion homeostasis and drug resistance (Bhattacharya et al., 2018).
Scientific Research Applications
1. Genome-Wide Screening and Drug Action Analysis
- Cerevisterol's effects and interactions can be studied using genome-wide screening techniques in organisms like Saccharomyces cerevisiae. This method identifies biological targets and modes of action for various compounds, providing insights into their therapeutic potential and mechanisms (Lum et al., 2004).
2. Antinociceptive Components in Fungi
- Cerevisterol has been isolated from the fruiting bodies of Auricularia polytricha, identified as an antinociceptive component. Understanding its role in this context can contribute to the development of pain management strategies (Koyama et al., 2002).
3. Exploring Fungal Genomics and Biotechnology
- Research into the genomic diversity of fungi, including studies involving cerevisterol, provides valuable insights into their use in biotechnology and industrial applications (Hofmann et al., 2003).
4. Industrial and Biotechnological Applications
- Understanding the role of compounds like cerevisterol in the biology and industrial applications of Saccharomyces cerevisiae can be crucial for advancements in food, beverage, and biofuel production industries (Parapouli et al., 2020).
Safety And Hazards
properties
IUPAC Name |
(3S,5R,6R,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5,6-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-25,29-31H,9-14,16H2,1-6H3/b8-7+/t18-,19+,20-,22+,23-,24-,25+,26+,27+,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXHRTZAVQOQEU-BRVLHLJYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001045318 | |
Record name | Cerevisterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001045318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cerevisterol | |
CAS RN |
516-37-0 | |
Record name | Cerevisterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=516-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cerevisterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cerevisterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001045318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cerevisterol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MHQ9J8E6J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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